N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a structurally complex acetamide derivative featuring a 2,6-dimethylphenyl group linked via an acetamide bridge to a pyrimidine ring. The pyrimidine moiety is substituted with a methyl group at position 6 and a pyrrolidin-1-yl group at position 2.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-7-6-8-14(2)18(13)21-16(24)12-25-17-11-15(3)20-19(22-17)23-9-4-5-10-23/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHLDPPDKWMJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the pyrrolidine group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a pyrrolidine group.
Attachment of the acetamide group: The final step involves the reaction of the intermediate compound with 2,6-dimethylphenyl acetic acid to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a screening compound with a molecular formula of C19H24N4O2 . It can be supplied in glass vials or 96-tube racks .
Compound Identifiers
- ChemDiv Compound ID: L868-0100
- IUPAC Name: this compound
- SMILES: Cc1cccc(C)c1NC(COc1nc(N2CCCC2)nc(C)c1)=O
Scientific Research Applications
While specific case studies and comprehensive data tables for this compound are not available within the provided search results, related compounds indicate potential applications in chemistry, biology, medicine, and industry.
- Chemistry: The compound can serve as a building block for synthesizing complex molecules and exploring new chemical reactions.
- Biology: It can be employed as a probe to study enzyme interactions and receptor binding, aiding in the investigation of biological processes.
- Medicine: The compound holds potential in drug development due to its ability to interact with specific molecular targets.
- Industry: It can be used to synthesize specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural-Activity Relationship (SAR) Insights
- Pyrimidine Modifications: The pyrimidine ring’s substitution significantly influences activity. For example, replacing the pyrrolidin-1-yl group in the target compound with a thieno[2,3-d]pyrimidine core (as in Compound 6) enhances lipophilicity and may improve membrane permeability, as evidenced by its use in anticancer studies . Conversely, PROTAC derivatives (e.g., Compound 5) utilize pyrimidine as a linker for E3 ligase recruitment, highlighting its versatility in drug design .
- Acetamide Backbone Variations: The 2,6-dimethylphenyl group in the target compound is shared with 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, which lacks the pyrimidinyloxy moiety.
- Chloro vs. Pyrrolidine Substituents : Chloroacetamides like pretilachlor and alachlor prioritize electrophilic reactivity for herbicidal action, whereas the pyrrolidine group in the target compound may enhance binding to eukaryotic targets (e.g., kinases or proteases) through hydrogen bonding or steric effects .
Biological Activity
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 354.4 g/mol. Its IUPAC name is N-(2,6-dimethylphenyl)-2-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxyacetamide. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O2 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxyacetamide |
| InChI Key | NZMIQOPWLGCVBE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and G-protein coupled receptors (GPCRs). These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, potentially leading to reduced tumor growth.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in preclinical models, suggesting a role in the management of inflammatory diseases.
Structure-Activity Relationship (SAR)
The unique structural components of this compound contribute to its biological activity. The presence of both pyrimidine and pyrrolidine moieties enhances the compound's affinity for biological targets compared to structurally similar compounds.
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Moderate kinase inhibition |
| N-(3-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Strong anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound:
- In Vivo Studies : In animal models, this compound demonstrated significant oral bioavailability (>90%) and effective inhibition of tumor necrosis factor-alpha (TNF-) production in lipopolysaccharide (LPS)-stimulated macrophages .
- Toxicological Assessments : Toxicity studies indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in rodent models .
- Pharmacokinetics : The pharmacokinetic profile revealed a half-life conducive to once-daily dosing regimens, enhancing its potential for clinical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
